Eugenitol

Description

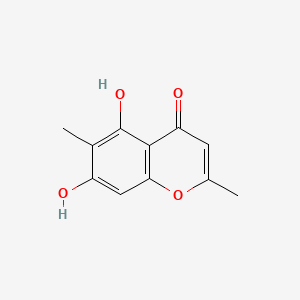

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2,6-dimethylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-5-3-8(13)10-9(15-5)4-7(12)6(2)11(10)14/h3-4,12,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAUJNAGOIPKDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407683 | |

| Record name | 5,7-dihydroxy-2,6-dimethylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eugenitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-48-5 | |

| Record name | 5,7-Dihydroxy-2,6-dimethyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dihydroxy-2,6-dimethylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

290 - 292 °C | |

| Record name | Eugenitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Eugenitol: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitol, a naturally occurring chromone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its physicochemical characteristics, biological activities, and safety profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information to support further investigation into the pharmacological potential of this compound.

Chemical Identity and Structure

This compound, systematically named 5,7-dihydroxy-2,6-dimethylchromen-4-one, is a member of the chromone class of organic compounds. Its chemical structure is characterized by a benzopyran-4-one moiety with two hydroxyl groups and two methyl groups attached to the benzene ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2,6-dimethylchromen-4-one |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| CAS Registry Number | 491-48-5 |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C)O |

| InChI Key | InChI=1S/C11H10O4/c1-5-3-8(13)10-9(15-5)4-7(12)6(2)11(10)14/h3-4,12,14H,1-2H3 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of potential drug formulations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 274-276 °C | [1] |

| Boiling Point | 412.1 °C at 760 mmHg (Predicted) | [1] |

| pKa | 6.90 ± 0.40 (Predicted) | [1] |

| LogP | 1.821 (Predicted) | [1] |

| Water Solubility | Data not available | |

| Vapor Pressure | 2.22E-07 mmHg at 25°C (Predicted) | [1] |

| Density | 1.391 g/cm³ (Predicted) | [1] |

Biological and Pharmacological Properties

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Key among these are its neuroprotective, anti-inflammatory, and antioxidant properties.

Neuroprotective Effects

Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research has shown that this compound can potently inhibit the formation of amyloid-β (Aβ) plaques and oligomers, and can also dissociate pre-formed Aβ plaques[1][2][3]. Furthermore, it has been observed to reduce Aβ-induced neurotoxicity[1][2][3]. In animal models of Alzheimer's disease, prolonged administration of this compound has been shown to ameliorate memory impairments and reduce Aβ deposits and neuroinflammation in the hippocampus[1][2][3].

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It has been shown to potently reduce the release of pro-inflammatory cytokines in lipopolysaccharide-treated cells[1][2][3]. This anti-inflammatory action is a key component of its neuroprotective effects and suggests its potential for broader applications in inflammatory conditions.

Antioxidant Activity

This compound demonstrates radical scavenging effects, which contribute to its overall biological activity[1][2][3]. The ability to neutralize reactive oxygen species is a critical factor in mitigating cellular damage associated with various pathological conditions, including neurodegeneration and inflammation.

Experimental Protocols

Detailed experimental protocols for the extraction, synthesis, and biological evaluation of this compound are not extensively documented in the available literature. The following sections provide generalized methodologies that can be adapted for working with this compound and similar chromone compounds.

Extraction and Isolation from Natural Sources

Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of 5,7-dihydroxy-2,6-dimethylchromen-4-one (this compound) is not explicitly described in the reviewed literature. However, the synthesis of other substituted chromone derivatives has been reported. For instance, the synthesis of 5,7-dihydroxy-4,8-dimethylchromen-2-one has been achieved using methyl phloroglucinol as a starting material[5]. A plausible synthetic route for this compound could potentially be adapted from such methods, likely involving the condensation of a suitably substituted phenol with a β-ketoester or a similar precursor, followed by cyclization to form the chromone ring.

Biological Activity Assays

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions.

-

Include a control containing the DPPH solution and the solvent only.

-

Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against concentration[6][7][8].

The anti-inflammatory potential of this compound can be assessed by its ability to scavenge nitric oxide radicals.

Principle: This assay measures the inhibition of nitric oxide radicals generated from a nitric oxide donor, such as sodium nitroprusside. The amount of remaining nitric oxide is quantified using the Griess reagent.

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a solution of sodium nitroprusside in a phosphate-buffered saline (PBS).

-

In a suitable reaction vessel, mix the sodium nitroprusside solution with different concentrations of the this compound solutions.

-

Incubate the reaction mixtures at room temperature under a light source for a specified time (e.g., 150 minutes).

-

After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each reaction mixture.

-

Allow the color to develop for a few minutes.

-

Measure the absorbance of the resulting chromophore at approximately 546 nm.

-

The percentage of nitric oxide scavenging is calculated based on the difference in absorbance between the control (without the sample) and the test samples[9][10][11].

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent that is not toxic to the test microorganisms at the concentrations used.

-

In a 96-well microtiter plate, prepare a two-fold serial dilution of the this compound solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity to determine the lowest concentration of this compound that inhibits microbial growth. This concentration is the MIC[12][13][14][15][16].

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, research on the related compound eugenol and other polyphenols provides insights into potential mechanisms of action. Eugenol has been shown to modulate key inflammatory and neuroprotective pathways, including the NF-κB and MAPK signaling pathways. It is plausible that this compound, as a structurally related chromone, may exert its effects through similar mechanisms.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In an activated state, it promotes the expression of pro-inflammatory genes. Many natural polyphenols exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are involved in a variety of cellular processes, including inflammation, stress responses, and apoptosis. The three main MAPK families are ERK, JNK, and p38. Dysregulation of these pathways is implicated in neurodegenerative diseases. Polyphenols have been shown to modulate MAPK signaling, often leading to neuroprotective effects.

Caption: Potential modulation of MAPK signaling pathways by this compound.

Safety and Toxicology

A comprehensive safety profile, including a specific LD₅₀ value for this compound, is not available in the public domain. The available toxicological data predominantly pertains to the related compound eugenol or other chromone derivatives. For instance, the intraperitoneal LD₅₀ for the parent compound chromone in mice has been reported as 91 mg/kg[17]. However, this value should not be directly extrapolated to this compound due to differences in their chemical structures. A safety data sheet for 5,7-dihydroxychromone indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and has no listed hazard statements[18]. Nevertheless, as with any chemical compound, appropriate safety precautions should be taken during handling.

Conclusion

This compound is a promising natural compound with demonstrated neuroprotective, anti-inflammatory, and antioxidant properties. Its potential to interfere with key pathological processes in neurodegenerative diseases, such as amyloid-β aggregation, warrants further in-depth investigation. While detailed experimental protocols and a comprehensive safety profile for this compound are currently limited, the information provided in this guide serves as a foundational resource for researchers. Future studies should focus on elucidating the specific mechanisms of action, developing standardized protocols for its study, and thoroughly evaluating its safety and efficacy to unlock its full therapeutic potential.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. This compound ameliorates memory impairments in 5XFAD mice by reducing Aβ plaques and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Isolation and Identification of cloves oil from eugenia caryophyllata " by Zeid Abdul-Majied Nima [bsj.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijpjournal.com [ijpjournal.com]

- 10. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 14. protocols.io [protocols.io]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. EUCAST: MIC Determination [eucast.org]

- 17. Chromone | CAS#:491-38-3 | Chemsrc [chemsrc.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

Eugenitol: A Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a chromone derivative that has garnered interest for its potential therapeutic properties, particularly in the context of neurodegenerative diseases. Unlike its well-known structural relative, eugenol, which is abundant in various essential oils, this compound is not commonly found in nature. The primary route to obtaining this compound is through chemical synthesis. This technical guide provides a comprehensive overview of the plausible synthesis of this compound, its known biological activities with a focus on relevant signaling pathways, and detailed experimental protocols derived from the synthesis of analogous compounds.

Natural Occurrence and Isolation

Direct evidence for the widespread natural occurrence of this compound is scarce. While a glycoside derivative, O-(4-O-Methyl-β-d-glucopyranosyl)this compound, has been isolated from the scale-insect pathogenic fungus Orbiocrella sp., the aglycone itself is not a commonly isolated natural product. Therefore, chemical synthesis remains the most viable and primary source of this compound for research and development purposes.

Chemical Synthesis of this compound

The synthesis of this compound, a substituted chromone, can be achieved through established organic chemistry reactions. A highly plausible and efficient method is the Simonis chromone cyclization , which involves the reaction of a phenol with a β-ketoester in the presence of a dehydrating agent.

Proposed Synthetic Pathway

A logical synthetic route to this compound starts from 2-methylphloroglucinol (2,4,6-trihydroxy-toluene) and ethyl acetoacetate.

The Biosynthesis of Eugenol in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Eugenol, a key phenylpropanoid, is a volatile aromatic compound with significant applications in the pharmaceutical, food, and cosmetic industries. Its biosynthesis in plants is a complex process originating from the general phenylpropanoid pathway. This technical guide provides an in-depth overview of the eugenol biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. It presents a compilation of quantitative data on enzyme kinetics and eugenol content in various plant species. Furthermore, this document offers detailed experimental protocols for the investigation of this pathway, including methods for enzyme characterization, gene function analysis, and metabolite quantification. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding of the core concepts. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic engineering of eugenol production and the exploration of its therapeutic potential.

The Eugenol Biosynthesis Pathway

Eugenol biosynthesis is an extension of the well-characterized phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants[1][2][3][4]. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol, a key precursor for both lignin and eugenol.

The core pathway leading to eugenol can be summarized in the following key steps:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to yield p-coumaric acid by Cinnamate 4-Hydroxylase (C4H) .

-

Activation to p-Coumaroyl-CoA: p-Coumaric acid is subsequently activated by the addition of a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

-

Formation of Coniferyl Alcohol: Through a series of further hydroxylation, methylation, and reduction steps involving enzymes such as p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H) , Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Cinnamoyl-CoA Reductase (CCR) , and Cinnamyl Alcohol Dehydrogenase (CAD) , p-coumaroyl-CoA is converted to coniferyl alcohol.

-

Acylation to Coniferyl Acetate: Coniferyl alcohol is then acylated to form coniferyl acetate by the enzyme Coniferyl Alcohol Acetyltransferase (CFAT) [5].

-

Reduction to Eugenol: In the final and committing step, coniferyl acetate is reduced to eugenol by the NADPH-dependent enzyme Eugenol Synthase (EGS) [5][6][7]. Some plants may also possess Isoeugenol Synthase (IGS) , which catalyzes the formation of the isomer isoeugenol from the same precursor[5][6][7].

Visualization of the Eugenol Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps involved in the biosynthesis of eugenol from L-phenylalanine.

Quantitative Data

This section presents quantitative data related to eugenol biosynthesis, including enzyme kinetics and the concentration of eugenol in various plant tissues.

Enzyme Kinetic Parameters of Eugenol Synthases

The following table summarizes the kinetic parameters of eugenol synthases (EGS) from strawberry (Fragaria x ananassa). The data highlights the substrate affinity (Km) and catalytic efficiency (kcat/Km) of different isoforms.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| FaEGS1a | Coniferyl Acetate | 18.2 ± 2.1 | 0.23 ± 0.01 | 0.0126 | [8] |

| FaEGS1b | Coniferyl Acetate | 15.4 ± 1.8 | 0.28 ± 0.01 | 0.0182 | [8] |

| FaEGS2 | Coniferyl Acetate | 308.1 ± 25.3 | 0.15 ± 0.004 | 0.00049 | [8] |

| FaEGS2 | NADPH | 308.1 ± 25.3 | - | - | [8] |

Eugenol Content in Various Plant Species and Tissues

The concentration of eugenol varies significantly among different plant species and even within different parts of the same plant. This table provides an overview of eugenol content in selected plants.

| Plant Species | Plant Part | Eugenol Content | Analytical Method | Reference |

| Syzygium aromaticum (Clove) | Flower Bud | 80-90% of essential oil | - | [9] |

| Syzygium aromaticum (Clove) | Leaf | 82-88% of essential oil | - | [9] |

| Syzygium aromaticum (Clove) | Flower | 97.24% of essential oil | GC-MS | [2][10] |

| Syzygium aromaticum (Clove) | Stem | 93.42% of essential oil | GC-MS | [2][10] |

| Syzygium aromaticum (Clove) | Leaf | 79.74% of essential oil | GC-MS | [2][10] |

| Ocimum tenuiflorum (Holy Basil) | Leaf | 0.7% (w/w) | HPLC | [11] |

| Ocimum basilicum (Sweet Basil) | Leaf | 0.4-0.6% (w/w) | HPLC | [11] |

| Cinnamomum verum (Cinnamon) | Bark | 0.5-1.0% of essential oil | - | [12] |

| Myristica fragrans (Nutmeg) | Seed | 0.2-1.0% of essential oil | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the eugenol biosynthesis pathway.

Heterologous Expression and Purification of Eugenol Synthase in E. coli

This protocol describes the expression of a plant-derived eugenol synthase (EGS) in Escherichia coli and its subsequent purification for in vitro characterization.

3.1.1. Experimental Workflow

3.1.2. Detailed Protocol

-

Cloning of EGS into an Expression Vector:

-

Amplify the full-length coding sequence of the target EGS gene from plant cDNA using PCR with primers containing appropriate restriction sites.

-

Digest both the PCR product and the expression vector (e.g., pET-28a with an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested EGS insert into the linearized vector using T4 DNA ligase.

-

Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/sequencing.

-

-

Transformation and Expression in E. coli [13][14]:

-

Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged EGS protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE and determine its concentration using a Bradford assay.

-

In Vitro Eugenol Synthase Enzyme Assay

This protocol outlines a method for determining the activity of purified EGS in vitro.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM NADPH

-

100 µM Coniferyl acetate (substrate)

-

Purified EGS enzyme (1-5 µg)

-

Total volume: 100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

Extract the product by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube.

-

-

Analysis: Analyze the extracted product by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of eugenol.

Virus-Induced Gene Silencing (VIGS) of Eugenol Synthase in Nicotiana benthamiana

VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol describes the silencing of an EGS gene in Nicotiana benthamiana using a Tobacco Rattle Virus (TRV)-based vector system[2][5][9][11][15].

3.3.1. VIGS Workflow

3.3.2. Detailed Protocol

-

Vector Construction:

-

Select a 200-300 bp unique fragment of the target EGS gene.

-

Amplify the fragment by PCR and clone it into the pTRV2 VIGS vector.

-

Verify the construct by sequencing.

-

-

Agrobacterium Transformation:

-

Transform the pTRV2-EGS construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens (e.g., strain GV3101) cultures.

-

Grow individual cultures overnight in LB medium with appropriate antibiotics.

-

-

-

Pellet the overnight cultures and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone) to an OD600 of 1.0.

-

Mix the pTRV1 and pTRV2-EGS cultures in a 1:1 ratio.

-

Infiltrate the abaxial side of the leaves of 3-4 week old N. benthamiana plants using a needleless syringe.

-

-

Analysis of Gene Silencing:

-

Grow the infiltrated plants for 2-3 weeks.

-

Monitor for any visible phenotypes.

-

Harvest leaf tissue from silenced and control plants (infiltrated with empty pTRV2).

-

Quantify the reduction in EGS transcript levels using quantitative real-time PCR (qRT-PCR).

-

Analyze the eugenol content in the silenced and control plants using GC-MS to confirm the functional consequence of gene silencing.

-

Quantification of Eugenol and its Precursors by HPLC

This protocol provides a method for the quantification of eugenol and its precursor, coniferyl acetate, in plant extracts using High-Performance Liquid Chromatography (HPLC)[1][8][10][12][16].

-

Sample Preparation:

-

Freeze-dry and grind plant tissue to a fine powder.

-

Extract a known amount of powder (e.g., 100 mg) with a suitable solvent (e.g., methanol or ethyl acetate) by sonication or shaking.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a standard curve using authentic standards of eugenol and coniferyl acetate of known concentrations.

-

Quantify the compounds in the plant extracts by comparing their peak areas to the standard curve.

-

Conclusion

The biosynthesis of eugenol in plants represents a fascinating and economically important branch of the phenylpropanoid pathway. This technical guide has provided a comprehensive overview of the core pathway, supported by quantitative data and detailed experimental protocols. The provided methodologies for enzyme characterization, gene function analysis, and metabolite quantification will serve as a valuable resource for researchers aiming to elucidate the finer details of eugenol biosynthesis and for professionals seeking to engineer its production in various biological systems. A thorough understanding of this pathway is crucial for the development of novel strategies to enhance the yield of this valuable compound for its diverse applications in medicine and industry.

References

- 1. scispace.com [scispace.com]

- 2. Virus-induced gene silencing in nicotiana benthamiana and other plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GC-MS Characterization of Antibacterial, Antioxidant, and Antitrypanosomal Activity of Syzygium aromaticum Essential Oil and Eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virus-Induced Gene Silencing in Nicotiana benthamiana and Other Plant Species | Springer Nature Experiments [experiments.springernature.com]

- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virus-induced gene silencing (VIGS) in Nicotiana benthamiana and tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Quantitative analysis of eugenol in clove extract by a validated HPLC method. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Heterologous protein expression in E. coli [protocols.io]

- 14. Heterologous protein expression in E. coli [protocols.io]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. scribd.com [scribd.com]

Spectroscopic Profile of Eugenitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally occurring chromone derivative found in certain lichen species. Its chemical structure, characterized by a dihydroxylated and dimethylated chromen-4-one core, has drawn interest in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of analytical methods. This guide provides a summary of the available spectroscopic data for this compound and its close structural analogs, along with the methodologies for their acquisition.

Chemical Structure

-

IUPAC Name: 5,7-dihydroxy-2,6-dimethylchromen-4-one

-

Molecular Formula: C₁₁H₁₀O₄

-

Molecular Weight: 206.19 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete, published NMR dataset for this compound could be located. However, the following data for a structurally similar compound, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , is presented for comparative purposes. The core structure shares the dihydroxy-dimethyl-chroman-4-one skeleton, which can provide an estimation of the chemical shifts for the shared structural motifs.

Table 1: ¹H NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.05 | s | 1H | 5-OH |

| 9.20 | s | 1H | 4'-OH |

| 6.96 | d, J=8.4 Hz | 2H | H-2', H-6' |

| 6.66 | d, J=8.4 Hz | 2H | H-3', H-5' |

| 4.43 | dd, J=11.2, 4.4 Hz | 1H | H-2a |

| 4.22 | t, J=11.2 Hz | 1H | H-2b |

| 3.00 | dd, J=14.0, 4.4 Hz | 1H | H-9a |

| 2.80 | m | 1H | H-3 |

| 2.49 | dd, J=14.0, 11.2 Hz | 1H | H-9b |

| 2.02 | s | 3H | 8-CH₃ |

| 1.96 | s | 3H | 6-CH₃ |

Table 2: ¹³C NMR Data for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one [1]

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C-4 |

| 162.2 | C-7 |

| 159.9 | C-5 |

| 157.9 | C-8a |

| 155.4 | C-4' |

| 130.6 | C-1' |

| 129.8 | C-2', C-6' |

| 115.0 | C-3', C-5' |

| 104.3 | C-4a |

| 102.8 | C-6 |

| 101.9 | C-8 |

| 76.9 | C-2 |

| 42.1 | C-3 |

| 31.2 | C-9 |

| 7.5 | 8-CH₃ |

| 7.1 | 6-CH₃ |

Infrared (IR) Spectroscopy

Specific IR data for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Broad, Strong | O-H (Phenolic) | Stretching |

| 3000-2850 | Medium | C-H (Alkyl) | Stretching |

| ~1650 | Strong | C=O (α,β-unsaturated ketone) | Stretching |

| 1600-1450 | Medium-Strong | C=C (Aromatic) | Stretching |

| ~1260 | Strong | C-O (Aryl ether) | Stretching |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data for this compound has been reported.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Source |

| 206.0577 | [M]⁺ | [2] |

| 205.04 | [M-H]⁻ | [3] |

| 207.06 | [M+H]⁺ | [3] |

High-resolution mass spectrometry of a structural analog, 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , yielded an [M+H]⁺ ion at m/z 329.1384, corresponding to the calculated value of 329.1389 for C₁₉H₂₁O₅.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

For the analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one , ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer. Chemical shifts were reported relative to internal tetramethylsilane (TMS, δ 0.00 ppm) with DMSO-d₆ as the solvent.[1]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) for 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one was performed on an AB SCIEX Triple TOF 4600 spectrometer.[1] For the analysis of this compound in lichen samples, a Linear Trap Mass Spectrometer (Thermo Scientific) was used.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of natural products.

References

An In-depth Technical Guide to Eugenitol for Researchers and Drug Development Professionals

Eugenitol (CAS Number: 491-48-5) is a naturally occurring chromone derivative that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety information, biological activities, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound, with the systematic IUPAC name 5,7-dihydroxy-2,6-dimethylchromen-4-one, possesses a range of chemical and physical properties relevant to its handling, storage, and application in research settings.[1] A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 491-48-5 | [1] |

| Molecular Formula | C₁₁H₁₀O₄ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Melting Point | 290 - 292 °C | [1] |

| Physical Description | Solid | [1] |

| IUPAC Name | 5,7-dihydroxy-2,6-dimethylchromen-4-one | [1] |

Material Safety Data Sheet (MSDS)

Disclaimer: The following safety information is derived from the MSDS of eugenol and should be considered as indicative only.

Potential Hazards (based on Eugenol):

-

May cause an allergic skin reaction.

-

Causes serious eye irritation.

-

Harmful to aquatic life.

Precautionary Statements (based on Eugenol):

-

Avoid breathing mist or vapors.

-

Wash skin thoroughly after handling.

-

Contaminated work clothing must not be allowed out of the workplace.

-

Avoid release to the environment.

-

Wear protective gloves/eye protection.

First Aid Measures (based on Eugenol):

-

If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Synthesis of this compound

A specific, detailed protocol for the chemical synthesis of this compound (5,7-dihydroxy-2,6-dimethylchromen-4-one) is not widely reported in the available scientific literature. However, a plausible synthetic route can be inferred from general methods for chromone synthesis. One such general approach involves the Pechmann condensation. For a related compound, 5,7-dihydroxy-4,8-dimethylchromen-2-one (a coumarin), a synthesis starting from methyl phloroglucinol has been described.[2] Researchers aiming to synthesize this compound may need to adapt existing methodologies for chromone synthesis, potentially starting from a suitably substituted phenol and a β-ketoester.

Biological Activity and Mechanism of Action

Recent research has highlighted the significant neuroprotective effects of this compound, particularly its role in mitigating the pathology of Alzheimer's disease.[3]

Anti-Amyloidogenic Properties

This compound has been shown to potently inhibit the formation of amyloid-β (Aβ) plaques and oligomers, which are key pathological hallmarks of Alzheimer's disease.[3] Furthermore, it can dissociate pre-formed Aβ plaques.[3] This dual action suggests a potential to both prevent and reverse the accumulation of toxic Aβ aggregates.

Anti-Inflammatory Effects

Neuroinflammation is another critical component of Alzheimer's disease pathology. This compound exhibits potent anti-inflammatory properties by reducing the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-treated microglial cells.[3]

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is limited, the structurally related compound eugenol is a well-documented antioxidant.[4][5][6][7][8][9] Eugenol has been shown to scavenge free radicals and inhibit lipid peroxidation.[4][7] For instance, eugenol inhibited 96.7% of lipid peroxidation in a linoleic acid emulsion at a concentration of 15 µg/mL.[4] It is plausible that this compound shares similar antioxidant properties due to its phenolic structure.

Mechanism of Action Signaling Pathway

The neuroprotective effects of this compound are believed to be mediated through a multi-target mechanism. An in silico docking simulation study suggests that this compound may directly interact with Aβ₁₋₄₂ monomers and fibrils, thereby interfering with their aggregation.[3] Concurrently, its anti-inflammatory action helps to quell the chronic neuroinflammatory state associated with Alzheimer's disease.

Figure 1: Proposed mechanism of action for the neuroprotective effects of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and the related compound eugenol.

Table 2: Anti-inflammatory and Antioxidant Activity of Eugenol

| Assay | Compound | IC₅₀ / % Inhibition | Concentration | Reference |

| ROS Formation Inhibition | Eugenol | IC₅₀ = 5 µg/mL | - | [10][11] |

| Lipid Peroxidation Inhibition | Eugenol | 96.7% | 15 µg/mL | [4] |

| DPPH Radical Scavenging | Eugenol | IC₅₀ = 11.7 µg/mL | - | [5] |

| H₂O₂ Scavenging | Eugenol | IC₅₀ = 22.6 µg/mL | - | [5] |

Note: The data in Table 2 pertains to eugenol and is provided for reference. Further studies are required to determine the specific quantitative activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activities. These protocols are based on established methods and can be adapted for specific research needs.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of this compound.

Materials:

-

Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Thioflavin T (ThT)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Preparation of Aβ₁₋₄₂ Monomers:

-

Dissolve lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas or in a vacuum concentrator.

-

Store the resulting peptide film at -80°C.

-

Immediately before use, resuspend the peptide film in PBS to the desired stock concentration (e.g., 100 µM).

-

-

Aggregation Assay:

-

In a 96-well plate, add Aβ₁₋₄₂ stock solution to achieve a final concentration of 10 µM in each well.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (if available).

-

Add ThT to each well to a final concentration of 5-10 µM.

-

Incubate the plate at 37°C with gentle shaking.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader.

-

Plot the fluorescence intensity against time to obtain aggregation curves.

-

Cytokine Release Assay in BV2 Microglial Cells

This assay quantifies the anti-inflammatory effect of this compound by measuring the release of pro-inflammatory cytokines from LPS-stimulated microglial cells.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Culture and Seeding:

-

Culture BV2 cells in supplemented DMEM at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include untreated and LPS-only controls.

-

-

Supernatant Collection and Analysis:

-

After the incubation period, collect the cell culture supernatants and centrifuge to remove any debris.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Morris Water Maze Test in 5XFAD Mice

This behavioral test is used to assess spatial learning and memory in an Alzheimer's disease mouse model treated with this compound.

Materials:

-

5XFAD transgenic mice and wild-type littermates

-

A circular water tank (maze) filled with opaque water

-

A hidden escape platform

-

A video tracking system

Procedure:

-

Acclimation:

-

Handle the mice for several days before the start of the experiment to acclimate them to the researcher.

-

-

Training Phase (Acquisition):

-

For 5-7 consecutive days, place each mouse into the water maze at one of four starting positions.

-

Allow the mouse to swim freely for 60 seconds to find the hidden platform.

-

If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and the swim path using the video tracking system.

-

Perform 4 trials per day for each mouse.

-

-

Probe Trial:

-

24 hours after the last training session, remove the escape platform from the maze.

-

Place each mouse in the maze and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Figure 2: A logical workflow for investigating the therapeutic potential of this compound.

References

- 1. This compound | C11H10O4 | CID 5036604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. Antioxidant activity of eugenol: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Antioxidant Activities of Eugenol by in vitro and in vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activity of eugenol and related monomeric and dimeric compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Solubility Profile of Eugenitol: A Technical Guide for Researchers

Introduction

Eugenitol, a naturally occurring phenolic compound, has garnered significant interest in the pharmaceutical and scientific communities for its potential therapeutic applications. A thorough understanding of its solubility in various solvents is paramount for effective formulation development, dosage form design, and in vitro/in vivo studies. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

It is important to note that while this guide focuses on this compound, much of the available quantitative data is for the closely related and more extensively studied compound, eugenol. Due to their structural similarity, the solubility characteristics of eugenol serve as a strong proxy for those of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for eugenol, which is expected to be indicative of this compound's solubility.

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | Slightly soluble | [1] |

| Water | 25 | 2460 mg/L | [2] |

| Ethanol (70% v/v) | 20 | Soluble | [3] |

| Ethanol | Not Specified | Miscible | [1][2] |

| Ether | Not Specified | Soluble | [4] |

| Ether | Not Specified | Miscible | [1][2] |

| Chloroform | Not Specified | Miscible | [1][2] |

| Glacial Acetic Acid | Not Specified | Soluble | [1] |

| Caustic Solutions | Not Specified | Soluble | [1] |

| Fixed Oils | Not Specified | Soluble | [4] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5] This protocol outlines the key steps for determining the solubility of this compound in a given solvent.

1. Materials and Equipment

-

This compound (solid form)

-

Solvent of interest

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Place the vial in a temperature-controlled shaker and agitate for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5] The temperature should be maintained at the desired value for the solubility measurement.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

-

Carefully aspirate the clear supernatant, ensuring no solid particles are disturbed.

-

For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm or 0.45 µm PTFE).[5]

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[5][6]

-

For HPLC analysis: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.[7]

-

For Spectrophotometric analysis: The absorbance of the sample is measured at a specific wavelength and the concentration is calculated using a predetermined calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

-

Report the solubility in standard units such as mg/mL or g/100g , and specify the temperature at which the measurement was performed.[5]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. Eugenol | 97-53-0 [chemicalbook.com]

- 2. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ru.unilongindustry.com [ru.unilongindustry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Eugenitol: A Technical Guide on its History, Discovery, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenitol (5,7-dihydroxy-2,6-dimethylchromen-4-one) is a naturally derived chromone that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the history, discovery, and biological activities of this compound. While the precise historical account of its initial isolation remains to be definitively established, this document situates its discovery within the broader context of chromone chemistry and the phytochemical exploration of the Eugenia genus. This guide details this compound's physicochemical properties, summarizes its significant bioactivities in tabular format, and provides in-depth experimental protocols for key assays. Furthermore, a signaling pathway diagram illustrates its mechanism of action in Alzheimer's disease models.

Introduction: Distinguishing this compound from Eugenol

It is imperative to first address a common point of confusion: the distinction between this compound and eugenol. Eugenol is a well-known phenylpropanoid and the primary constituent of clove oil, with a long history of use in traditional medicine and dentistry. In contrast, this compound is a chromone derivative, a class of compounds characterized by a benzo-γ-pyrone backbone. While both may be found in the same natural sources, their chemical structures and biological activities differ significantly. This guide will focus exclusively on this compound.

History and Discovery

The precise date and circumstances of the first isolation and characterization of this compound are not well-documented in readily available scientific literature. However, its discovery can be understood within the historical context of chromone chemistry. The study of chromones gained momentum in the early to mid-20th century, with significant interest in compounds isolated from plants of the Myrtaceae family, including Eugenia species (cloves).

A closely related compound, eugenitin (5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one), was successfully synthesized in 1952 and 1953. This work on eugenitin, which shares the same core structure as this compound, highlights the advanced state of chromone chemistry during that era. It is plausible that this compound was isolated and identified during this period of intense phytochemical investigation of Eugenia species, but a seminal publication is not apparent. The PubChem entry for this compound was created more recently, which may reflect a renewed interest in the compound rather than its initial discovery.

Physicochemical Properties of this compound

This compound is a solid at room temperature with the following properties:

| Property | Value |

| IUPAC Name | 5,7-dihydroxy-2,6-dimethylchromen-4-one |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| Melting Point | 290 - 292 °C |

| CAS Number | 491-48-5 |

Biological Activities and Therapeutic Potential

Recent research has highlighted the significant therapeutic potential of this compound, particularly in the context of Alzheimer's disease. Its primary biological activities include anti-amyloidogenic, anti-inflammatory, and neuroprotective effects.

Anti-Amyloidogenic Effects

This compound has been shown to potently inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] It also demonstrates the ability to dissociate pre-formed Aβ plaques.[1]

| Assay | Metric | Result with this compound | Reference |

| Thioflavin T (ThT) Assay | Aβ Plaque Formation Inhibition | Potent Inhibition | [1] |

| Thioflavin T (ThT) Assay | Aβ Oligomer Formation Inhibition | Potent Inhibition | [1] |

| In vitro Assay | Dissociation of Pre-formed Aβ Plaques | Effective Dissociation | [1] |

| In silico Docking | Interaction with Aβ₁₋₄₂ | Predicted Interaction with Monomers and Fibrils | [1] |

Anti-Inflammatory and Radical Scavenging Activity

This compound exhibits significant anti-inflammatory properties by reducing the release of pro-inflammatory cytokines from microglia.[1][2] It also possesses radical scavenging effects.[1][2]

| Cell Line/Model | Stimulant | Measured Cytokine/Marker | Effect of this compound | Reference |

| BV2 Microglia | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines | Potent reduction in release | [1][2] |

| In vitro Assay | - | Radical Scavenging | Demonstrated Activity | [1][2] |

Neuroprotective and Cognitive Enhancement Effects

In vivo studies using a 5XFAD mouse model of Alzheimer's disease have demonstrated that this compound can ameliorate memory impairments and reduce Aβ deposits and neuroinflammation in the hippocampus.[1][2]

| Animal Model | Assay | Measured Outcome | Effect of this compound | Reference |

| 5XFAD Mice | Morris Water Maze | Memory Impairment | Ameliorated | [1][2] |

| 5XFAD Mice | Hippocampal Analysis | Aβ Deposits | Significantly Reduced | [1][2] |

| 5XFAD Mice | Hippocampal Analysis | Neuroinflammation | Significantly Reduced | [1][2] |

| Aβ Aggregate-injected Mice | Morris Water Maze | Memory Impairment | Blocked in a dose-dependent manner | [2] |

Experimental Protocols

Amyloid-β (Aβ) Aggregation Inhibition Assay (Thioflavin T)

This protocol is based on the principle that Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to amyloid fibrils.

-

Preparation of Aβ₁₋₄₂ Peptides: Lyophilized synthetic Aβ₁₋₄₂ peptides are dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to an initial concentration of 1 mM and incubated at room temperature for 1 hour to ensure monomerization. The HFIP is then evaporated under a stream of nitrogen gas, and the resulting peptide film is stored at -20°C. For the assay, the peptide film is reconstituted in dimethyl sulfoxide (DMSO) to a concentration of 2 mM.

-

Aggregation Reaction: The Aβ₁₋₄₂ solution is diluted in a suitable buffer (e.g., 10 mM phosphate buffer, 150 mM NaCl, pH 7.4) to a final concentration of 20 µM.

-

Incubation with this compound: this compound, dissolved in DMSO, is added to the Aβ₁₋₄₂ solution at various concentrations. A vehicle control (DMSO) is run in parallel.

-

ThT Fluorescence Measurement: The reaction mixtures are incubated at 37°C with continuous shaking. At specified time points, aliquots are taken and mixed with a ThT solution (e.g., 5 µM in 50 mM glycine-NaOH buffer, pH 8.5).

-

Data Analysis: ThT fluorescence is measured using a spectrofluorometer with an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 485 nm. The percentage of inhibition is calculated relative to the vehicle control.

Morris Water Maze for Assessment of Spatial Memory

This protocol assesses hippocampal-dependent spatial learning and memory in rodents.

-

Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged about 1 cm below the water surface in a fixed location in one of the four quadrants of the pool. The room should contain various distal visual cues.

-

Acquisition Phase: Mice are subjected to a series of training trials (e.g., 4 trials per day for 5-7 days). For each trial, the mouse is placed into the pool at one of four randomized starting positions, facing the wall of the pool. The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.

-

Probe Trial: 24 hours after the last training trial, the escape platform is removed from the pool. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded and analyzed.

-

Data Analysis: Data collected includes escape latency during acquisition and time spent in the target quadrant during the probe trial. A shorter escape latency over time indicates learning, and a greater proportion of time spent in the target quadrant during the probe trial indicates memory retention.

Lipopolysaccharide (LPS)-Induced Cytokine Release in BV2 Microglial Cells

This protocol is used to assess the anti-inflammatory effects of this compound.

-

Cell Culture: BV2 microglial cells are cultured in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

LPS Stimulation: After pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The levels of cytokines in the this compound-treated groups are compared to the LPS-only treated group to determine the inhibitory effect of this compound.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in Alzheimer's disease are attributed to its multi-target mechanism of action, primarily involving the inhibition of Aβ aggregation and the suppression of neuroinflammation.

Caption: Proposed mechanism of this compound in Alzheimer's disease.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant potential for the development of novel therapeutics, particularly for neurodegenerative disorders like Alzheimer's disease. Its ability to target key pathological pathways, including amyloid-beta aggregation and neuroinflammation, makes it an attractive candidate for further investigation. Future research should focus on elucidating the precise historical origins of this compound's discovery, conducting more extensive preclinical studies to validate its efficacy and safety, and exploring its potential in other inflammatory and age-related diseases. Optimization of its pharmacokinetic properties through medicinal chemistry approaches could further enhance its therapeutic utility.

References

Methodological & Application

using eugenitol as a standard in analytical chemistry

Application Notes and Protocols: Eugenitol in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenitol, a phenylpropanoid, has garnered significant attention in neuroscience research for its potential therapeutic applications in a range of neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a compelling candidate for further investigation. These application notes provide an overview of this compound's utility in neuroscience research, supported by quantitative data and detailed experimental protocols for key assays. The information presented is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.

Applications in Neurodegenerative Diseases

Alzheimer's Disease

This compound has demonstrated significant potential in models of Alzheimer's disease through its multi-faceted mechanism of action. It has been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's. Furthermore, this compound exhibits anti-inflammatory and neuroprotective effects, addressing other critical aspects of the disease's progression.[1][2][3]

Key Effects of this compound in Alzheimer's Disease Models:

-

Inhibition of Aβ Aggregation: this compound potently inhibits the formation of Aβ plaques and oligomers.[1][2][3]

-

Dissociation of Pre-formed Aβ Fibrils: It can disaggregate existing Aβ plaques.[1][2][3]

-

Neuroprotection against Aβ-induced Toxicity: this compound protects neuronal cells from Aβ-induced cell death.[1][2]

-

Anti-inflammatory Action: It reduces the release of pro-inflammatory cytokines in response to inflammatory stimuli.[1][2]

-

Cognitive Improvement: In animal models like the 5XFAD mouse, this compound has been shown to ameliorate memory impairments.[1][2]

Parkinson's Disease

The antioxidant and anti-inflammatory properties of eugenol, a closely related compound, suggest its potential utility in Parkinson's disease models. Research indicates that pre-treatment with eugenol can protect against motor dysfunction and biochemical changes induced by neurotoxins like MPTP.[4][5]

Key Effects of Eugenol in Parkinson's Disease Models:

-

Neuroprotection: Protects against neurotoxin-induced damage to dopaminergic neurons.[4]

-

Antioxidant Activity: Alleviates oxidative stress by reducing lipid peroxidation and restoring glutathione levels.[4][5]

-

Motor Function Improvement: Reverses motor dysfunction in animal models of Parkinson's disease.[4][5]

Epilepsy

Eugenol has also been investigated for its neuroprotective effects in epilepsy models. It has been shown to reduce neuronal damage by inhibiting the inflammatory processes associated with seizures.[6][7]

Key Effects of Eugenol in Epilepsy Models:

-

Anti-inflammatory Effects: Attenuates the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[6][7]

-

Inhibition of NF-κB Activation: Suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[6][7]

-

Neuroprotection: Reduces apoptotic neuronal cell death in the hippocampus following status epilepticus.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound and eugenol in neuroscience research.

Table 1: Effects of this compound on Amyloid-β Aggregation and Neurotoxicity

| Assay | Model System | This compound Concentration | Effect | Reference |

| Aβ Aggregation Inhibition | In vitro (Aβ1-42) | Not specified | Potent inhibition | [1][2] |

| Aβ Fibril Dissociation | In vitro (pre-formed Aβ1-42 fibrils) | Not specified | Dissociation of fibrils | [1][2] |

| Neuroprotection | Aβ-induced Nero2a cell death | Not specified | Reduction in cell death | [1][2] |

Table 2: Anti-inflammatory Effects of this compound/Eugenol

| Assay | Model System | Treatment | This compound/Eugenol Concentration | Effect | Reference |

| Cytokine Release | LPS-treated BV2 microglia | This compound | Not specified | Potent reduction of pro-inflammatory cytokines | [1][2] |

| Cytokine Expression | Pilocarpine-induced status epilepticus (rat hippocampus) | Eugenol | 200 mg/kg | Attenuated expression of IL-1β and TNF-α | [6] |

| NF-κB Activation | Pilocarpine-induced status epilepticus (rat hippocampus) | Eugenol | 200 mg/kg | Inhibited NF-κB activation | [6] |

Table 3: Neuroprotective and Antioxidant Effects of Eugenol

| Assay | Model System | Treatment | Eugenol Concentration | Effect | Reference |

| Motor Dysfunction | MPTP-induced Parkinson's disease (mice) | Eugenol pre-treatment | 25, 50, 100 mg/kg/day | Reversed motor dysfunction | [4][5] |

| Lipid Peroxidation | MPTP-induced Parkinson's disease (mouse brain) | Eugenol pre-treatment | Not specified | Alleviated increased lipid peroxidation | [4][5] |

| Reduced Glutathione | MPTP-induced Parkinson's disease (mouse brain) | Eugenol pre-treatment | Not specified | Alleviated attenuated levels of reduced glutathione | [4][5] |

| Neuronal Survival | Primary murine cortical cultures | NMDA-induced excitotoxicity | 100-300 µM | 20-60% attenuation of neurotoxicity | [8] |

| Neuronal Survival | Primary murine cortical cultures | Oxygen-glucose deprivation | 100-300 µM | 45-60% reduction in neuronal death | [8] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection using MTT Assay

This protocol is for assessing the neuroprotective effect of this compound against Aβ-induced toxicity in SH-SY5Y neuroblastoma cells.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Amyloid-β (1-42) peptide

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Prepare solutions of Aβ (1-42) and this compound in serum-free medium.

-

After 24 hours, remove the medium from the wells.

-

Add 100 µL of serum-free medium containing the desired concentrations of Aβ (e.g., 10 µM) and/or this compound (e.g., 1-50 µM) to the respective wells. Include wells with untreated cells (control) and cells treated with Aβ alone.

-

Incubate the plate for another 24 hours.

-

-

MTT Assay:

-

After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Protocol 2: In Vitro Aβ Aggregation Inhibition using Thioflavin T (ThT) Assay

This protocol measures the effect of this compound on the aggregation of Aβ peptides.

Materials:

-

Amyloid-β (1-42) peptide

-

This compound

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)

-

96-well black, clear-bottom plates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Aβ (1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO. Dilute to the desired final concentration (e.g., 10 µM) in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO and dilute to various concentrations in phosphate buffer.

-

Prepare a stock solution of ThT (e.g., 2.5 mM in water) and dilute to a final working concentration (e.g., 25 µM) in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well black plate, combine the Aβ (1-42) solution, this compound solution (at different concentrations), and ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).

-

Include control wells with Aβ (1-42) and ThT but without this compound.

-

Include blank wells with buffer and ThT only.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.

-

-

Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of this compound compared to the control indicates inhibition of Aβ aggregation.

Protocol 3: Assessment of Neuroinflammation in BV2 Microglia

This protocol assesses the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

-

BV2 murine microglial cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Reagents for measuring nitric oxide (Griess reagent) and pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, IL-1β)

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed BV2 cells into a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include control wells (no treatment), this compound alone, and LPS alone.

-

-

Sample Collection: After 24 hours of stimulation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement:

-

Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the collected supernatants according to the manufacturer's instructions.

-

-

Cytokine Measurement:

-